(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one
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Overview
Description
The compound “(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring is a 2-fluorophenyl group and a but-2-en-1-one group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring, the introduction of the 2-fluorophenyl group, and the formation of the but-2-en-1-one group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the 2-fluorophenyl group, and the but-2-en-1-one group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the thiazepane ring, the 2-fluorophenyl group, and the but-2-en-1-one group could all potentially influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the types of atoms it contains would all contribute to its properties .Scientific Research Applications
Antianxiety and Anticonvulsant Agents
Compounds with structural similarities to "(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)but-2-en-1-one" have been synthesized and evaluated for their potential as central benzodiazepine receptor ligands, displaying high affinity and partial agonist profiles. These compounds have shown promise in animal models of anxiety without typical benzodiazepine side effects, indicating their potential application in developing new therapeutic agents for anxiety disorders (Anzini et al., 2008). Moreover, novel triazolo benzodiazepine derivatives have been prepared, demonstrating excellent anticonvulsant activity in comparison with diazepam, suggesting their utility in treating seizure disorders (Narayana et al., 2006).
Chemiluminescence and Fluorophore Studies
Research into the electrochemistry and electrogenerated chemiluminescence (ECL) of related compounds, such as red-emitting molecular fluorophores, reveals their potential in developing new ECL-based analytical and bioanalytical applications. These studies explore the differential reactivity of electron donor and acceptor groups, contributing to our understanding of their behavior in various conditions, which could be applied in sensor technology and molecular electronics (Shen et al., 2010).
Antimicrobial Research
A series of (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, including compounds with fluorophenyl groups, have been synthesized and shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings indicate the potential of such compounds in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Liaras et al., 2011).
Material Science Applications
In the realm of material science, studies have focused on the synthesis and application of compounds with specific structural features for use as security inks and in stimuli-responsive materials. These investigations explore the properties of novel molecular structures, such as half-cut cruciforms, and their applications in creating materials that respond to external stimuli like pH changes or mechanical force, offering potential in the development of smart materials and security features (Lu & Xia, 2016).
Future Directions
Properties
IUPAC Name |
(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNOS/c1-2-5-15(18)17-9-8-14(19-11-10-17)12-6-3-4-7-13(12)16/h2-7,14H,8-11H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDJTWQDAOLQK-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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